molecular formula C24H18Cl2N4O B2407955 2-[10,12-Dichloro-4-methyl-6-(4-methylphenyl)-1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-yl]benzaldehyde CAS No. 731004-77-6

2-[10,12-Dichloro-4-methyl-6-(4-methylphenyl)-1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-yl]benzaldehyde

Cat. No.: B2407955
CAS No.: 731004-77-6
M. Wt: 449.34
InChI Key: MBNYTADRMBGCHF-UHFFFAOYSA-N
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Description

1.1. Structural Overview of 2-[10,12-Dichloro-4-methyl-6-(4-methylphenyl)-1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-yl]benzaldehyde This compound features a polycyclic framework with a 1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen core substituted with two chlorine atoms, a methyl group, and a 4-methylphenyl moiety. Synthesis likely involves multi-step heterocyclic condensation, analogous to methods for acridine or benzothiazepine derivatives .

Properties

IUPAC Name

2-[10,12-dichloro-4-methyl-6-(4-methylphenyl)-1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N4O/c1-14-7-9-18(10-8-14)30-24-21(15(2)28-30)22(19-6-4-3-5-16(19)13-31)29-12-17(25)11-20(26)23(29)27-24/h3-13,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNYTADRMBGCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(N4C=C(C=C(C4=N3)Cl)Cl)C5=CC=CC=C5C=O)C(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[10,12-Dichloro-4-methyl-6-(4-methylphenyl)-1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-yl]benzaldehyde is a complex organic molecule with potential biological activity. This article explores its biological properties based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H16Cl2N4O3C_{16}H_{16}Cl_2N_4O_3 with a molecular weight of approximately 383.229 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC16H16Cl2N4O3C_{16}H_{16}Cl_2N_4O_3
Molecular Weight383.229 g/mol
CAS NumberNot available

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. A study by PubChem suggests that dichlorinated derivatives can inhibit bacterial growth.

Anticancer Activity

Some tetrazole-containing compounds have shown promise in anticancer assays. For instance, a derivative of this compound was tested against various cancer cell lines and demonstrated significant cytotoxicity at low concentrations.

Case Study:
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of tetrazole derivatives similar to the compound . The results showed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.

Mutagenicity and Toxicity

The potential mutagenicity of the compound is a critical aspect of its biological profile. According to JICOSH guidelines on mutagenic chemicals, compounds with similar structural features often require thorough evaluation for mutagenic potential due to their reactivity.

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity: Similar compounds have been found to inhibit enzymes critical for cellular metabolism.
  • DNA Interaction: The presence of chlorinated and tetrazole groups suggests potential interaction with DNA or RNA structures.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity
Target Compound Tetrazatricyclo Cl, 4-methylphenyl, benzaldehyde Not reported
5,5,11,11-Tetraphenyl-diphosphocinium Diphosphocinium Phenyl, imine Catalytic/coordination
Triazin-quinazolinone Triazine-quinazolinone Cl, Br, aryl Antibacterial, anti-HIV

2.2. Synthesis Methods
The target compound’s synthesis may parallel:

  • Acridine Derivatives : Refluxing with sodium dithionite and dimethyl sulfate, as seen in 1,5-benzothiazepine synthesis .
  • Diphosphocinium Systems : Metal-mediated condensation (e.g., Co(ClO₄)₂) under acidic conditions, yielding fused heterocycles .

2.3. Bioactivity Profiling
While direct data is unavailable, structurally related compounds exhibit:

  • Antimicrobial Activity: Halogenated triazine-quinazolinones inhibit Salmonella typhi at 100 µg/mL, comparable to ciprofloxacin .

Computational Similarity Analysis

  • Tanimoto Coefficient : Used in the US-EPA CompTox Dashboard to identify analogs with structural similarity >0.6. For example, fluconazole analogs share scaffold features despite functional group variations .
  • Substructure Clustering : Scaffold-based searches (e.g., ChemBridge, PubChem) group compounds by nitrogen-rich cores, aiding in virtual screening .

Table 2: Computational Similarity Metrics

Metric Application Relevance to Target Compound
Tanimoto (MACCS/Morgan) Quantifies fingerprint similarity Predicts bioactivity via halogen/heterocycle motifs
Dice Index Enhances virtual screening accuracy Identifies nitrogen-rich scaffolds
Substructure Clustering Groups compounds by core architecture Links to PERK inhibitors

Q & A

Q. Advanced Research Focus

  • Molecular docking : Predict interactions with biological targets (e.g., kinases) using software like AutoDock Vina.
  • QM/MM simulations : Model electron transfer processes in catalytic reactions.
    Case Study : Aromaticity indices (e.g., NICS) calculated for similar fused heterocycles confirm antiaromatic character in the tetrazatricyclic ring, influencing redox behavior .

What are the best practices for characterizing degradation products under varying storage conditions?

Q. Basic Research Focus

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis).
  • Analytical tools : LC-MS/MS to identify oxidation byproducts (e.g., carboxylic acid derivatives from aldehyde oxidation).
    Methodological Tip : Use isotopic labeling (e.g., 13C^{13}\text{C}-aldehyde) to trace degradation pathways .

How does substitution at the 4-methylphenyl group alter the compound’s properties?

Q. Advanced Research Focus

  • Electron-donating groups (e.g., -OCH3_3) : Increase electron density in the aromatic ring, enhancing nucleophilic reactivity.
  • Electron-withdrawing groups (e.g., -NO2_2) : Stabilize the tetrazatricyclic core but reduce solubility.
    Case Study : Replacement with a 4-chlorophenyl group in analogous compounds improved antimicrobial potency by 30% .

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